molecular formula C21H14ClFN4O3 B2467232 7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-98-9

7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2467232
CAS RN: 899947-98-9
M. Wt: 424.82
InChI Key: PGQZNWANXWJLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H14ClFN4O3 and its molecular weight is 424.82. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the potential of certain compounds with similar structural features to "7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" in the treatment of seizure disorders. Compounds exhibiting structural modifications, particularly those involving fluorobenzyl groups, have been synthesized and tested for their anticonvulsant properties. Studies have identified these compounds as promising candidates for further exploration in the development of new anticonvulsant medications. For instance, analogs such as 8-aminoalkyl derivatives of purine-2,6-dione with modifications at the 7-position have shown significant activity against maximal electroshock-induced seizures in animal models, highlighting the therapeutic potential of this class of compounds for seizure disorders (Kelley et al., 1995).

Antimicrobial and Antiviral Activities

Several derivatives of the pyrimidine and purine families, which share core structural similarities with "7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione," have been explored for their antimicrobial and antiviral properties. The modifications in the purine or pyrimidine rings, along with substitutions at specific positions, have been shown to confer notable antimicrobial and antiviral activities. This suggests potential applications in developing new treatments for infectious diseases. Research focusing on the synthesis and biological evaluation of novel fused triazolo pyrrolo purine derivatives, for instance, has identified compounds with potent anti-proliferative effects against human cancer cell lines, indicating the broad spectrum of biological activities exhibited by these compounds (Sucharitha et al., 2021).

properties

IUPAC Name

7-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O3/c1-25-18-17(19(28)27(21(25)29)10-12-2-8-15(23)9-3-12)26-11-16(30-20(26)24-18)13-4-6-14(22)7-5-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQZNWANXWJLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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